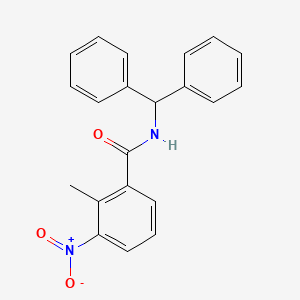

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide

Description

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core with a diphenylmethyl group and a nitro group attached to the benzene ring

Properties

IUPAC Name |

N-benzhydryl-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-15-18(13-8-14-19(15)23(25)26)21(24)22-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJYQUBBSZEGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microreactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

Reduction: N-(diphenylmethyl)-2-methyl-3-aminobenzamide.

Oxidation: N-(diphenylmethyl)-2-carboxy-3-nitrobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diphenylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(diphenylmethyl)-1-phenylethan-1-imine

- N-(diphenylmethyl)-2-methyl-3-aminobenzamide

- N-(diphenylmethyl)-2-carboxy-3-nitrobenzamide

Uniqueness

N-(diphenylmethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a diphenylmethyl group on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

N-(Diphenylmethyl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(Diphenylmethyl)-2-methyl-3-nitrobenzamide features a nitro group, which plays a crucial role in its biological activity. The presence of the diphenylmethyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of N-(diphenylmethyl)-2-methyl-3-nitrobenzamide primarily stems from the following mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, leading to inhibition. This mechanism is similar to other nitro compounds, where reduced forms bind covalently to biomolecules, causing cellular damage .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction, which bind to DNA and induce cell death. This property is particularly relevant in the context of infectious diseases .

- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions suggest potential therapeutic applications in treating inflammatory conditions .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that nitrobenzamide derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to N-(diphenylmethyl)-2-methyl-3-nitrobenzamide showed effectiveness against Candida krusei, with a minimum inhibitory concentration (MIC) comparable to standard antifungal treatments . -

Anti-inflammatory Properties :

Research indicated that derivatives of nitrobenzamides could inhibit iNOS and COX-2 effectively. One compound showed enhanced anti-inflammatory effects due to its ability to interact with the heme group of these enzymes, suggesting a multi-target approach in inflammation management . -

Cytotoxic Activity :

Another study explored the cytotoxic effects of nitrobenzamide derivatives on various cancer cell lines. The findings revealed that these compounds could induce apoptosis through oxidative stress mechanisms, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.